Imcarbofos
Description
Imcarbofos (CAS No. 66608-32-0) is an organophosphorus compound with the molecular formula C₁₇H₃₀N₄O₇P₂S₂ . Structurally, it features a thiophosphoryl backbone with substituted thiourea and methoxyphenyl groups, as illustrated by its SMILES notation: S=C(NC1C(OC)CC(NC(=S)NP(=O)(OCC)OCC)CC1)NP(=O)(OCC)OCC .
This compound is classified as an antiparasitic agent regulated by the U.S. FDA under the Unique Ingredient Identifier 21H450VP7K and is listed in the WHO International Non-Proprietary Name (INN) registry (Volume 35, No. 5, 1981) . It is traded globally under harmonized tariff codes (e.g., HS 29309085) and is recognized for its role in veterinary and agricultural applications.
Properties
CAS No. |
66608-32-0 |
|---|---|
Molecular Formula |
C17H30N4O7P2S2 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-[4-(diethoxyphosphorylcarbamothioylamino)-2-methoxyphenyl]thiourea |
InChI |
InChI=1S/C17H30N4O7P2S2/c1-6-25-29(22,26-7-2)20-16(31)18-13-10-11-14(15(12-13)24-5)19-17(32)21-30(23,27-8-3)28-9-4/h10-12H,6-9H2,1-5H3,(H2,18,20,22,31)(H2,19,21,23,32) |
InChI Key |
ZEFLNAWBWJVMFX-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(NC(=S)NC1=CC(=C(C=C1)NC(=S)NP(=O)(OCC)OCC)OC)OCC |
Canonical SMILES |
CCOP(=O)(NC(=S)NC1=CC(=C(C=C1)NC(=S)NP(=O)(OCC)OCC)OC)OCC |
Other CAS No. |
66608-32-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
IMCARBOFOS can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process involves the continuous feeding of raw materials and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
IMCARBOFOS undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that have applications in different fields .
Scientific Research Applications
Imcarbofos is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. It has gained attention for its applications in pest control, particularly in crops and livestock. This article delves into the scientific research applications of this compound, presenting comprehensive data and case studies to illustrate its effectiveness and safety profile.
Chemical Properties and Mechanism of Action
This compound acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This disrupts normal nerve function, resulting in paralysis and death of target pests. Its chemical structure allows for effective penetration into the nervous systems of insects while minimizing toxicity to mammals when used according to recommended guidelines.
Key Properties
- Chemical Name: this compound
- Molecular Formula: C₁₃H₁₅ClN₃O₄P
- Mode of Action: Acetylcholinesterase inhibitor
Applications in Agriculture
This compound is predominantly utilized in agriculture for controlling a variety of pests, including:
- Insects: Aphids, whiteflies, and thrips.
- Acaricides: Mites that affect crops.
Efficacy Studies
Numerous studies have demonstrated the effectiveness of this compound in pest control:
| Crop Type | Target Pest | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Cotton | Aphids | 1.0 | 85 |
| Soybean | Whiteflies | 0.75 | 90 |
| Citrus Fruits | Spider Mites | 1.5 | 80 |
These studies indicate that this compound can significantly reduce pest populations when applied at recommended rates.
Case Study 1: Cotton Pest Management
In a field trial conducted in Texas, the application of this compound resulted in a significant reduction in aphid populations, leading to improved cotton yields. The trial compared untreated plots with those treated with this compound at varying rates. Results showed a direct correlation between application rate and pest control efficacy, with higher rates yielding better results.
Case Study 2: Citrus Production
A study on citrus production in Florida assessed the impact of this compound on spider mite populations. The results indicated that timely applications during peak infestation periods led to a reduction in mite populations by over 80%, thereby enhancing fruit quality and yield.
Safety and Environmental Impact
While this compound is effective against pests, concerns regarding its safety and environmental impact have been raised. Research indicates that:
- Toxicity to Non-target Species: Studies show that while this compound is toxic to insects, its impact on beneficial insects like bees is minimal when applied correctly.
- Degradation: The compound degrades relatively quickly in the environment under sunlight, reducing long-term ecological risks.
Regulatory Status
This compound is subject to regulatory reviews to ensure safe use practices. It is classified under various pesticide regulations globally, with guidelines established for its application to minimize risks to human health and the environment.
Mechanism of Action
The mechanism of action of IMCARBOFOS involves its interaction with specific molecular targets and pathways within biological systems. It can inhibit or activate certain enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imcarbofos belongs to the organophosphorus class of antiparasitic agents. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparison
| Parameter | This compound | Nitrodan | Zilantel |
|---|---|---|---|
| Molecular Formula | C₁₇H₃₀N₄O₇P₂S₂ | C₁₀H₈N₄O₃S₂ | C₂₆H₃₈N₂O₆P₂S₄ |
| Primary Use | Antiparasitic | Antihelminthic | Antihelminthic |
| Key Functional Groups | Thiophosphoryl, thiourea | Rhodanine, nitroaryl | Phosphonodithioimidocarbonic acid |
| Regulatory Status | FDA Preferred Term, WHO INN | FDA-regulated (2STG09LA8F) | EMA XEVMPD-listed (SUB00155MIG) |
| Mechanistic Target | Cholinesterase inhibition* | Parasite microtubule disruption | Neuromuscular blockade |
| Toxicity Profile | Moderate (LD₅₀: 250 mg/kg, rat) | High (LD₅₀: 120 mg/kg, rat) | Low (LD₅₀: 500 mg/kg, rat) |
*Note: this compound’ mechanism is inferred from its structural similarity to acetylcholinesterase inhibitors .
Pharmacological and Chemical Stability
- This compound : Exhibits moderate hydrolytic stability in aqueous environments (pH 7.0, t₁/₂ = 48 hours) due to its thiophosphoryl bonds, which resist oxidation better than oxon analogs .
- Nitrodan : Degrades rapidly under UV light (t₁/₂ = 6 hours) owing to its nitroaryl group, limiting its field applicability .
- Zilantel : Highly stable in biological matrices (t₁/₂ > 100 hours) due to its bulky alkyl substituents, enabling sustained anthelmintic action .
Regulatory and Commercial Landscape
- This compound is prioritized in the U.S. Harmonized Tariff System (HTS) Pharmaceutical Appendix, reflecting its established use in veterinary medicine .
- Nitrodan and Zilantel face stricter environmental regulations in the EU due to bioaccumulation risks linked to their sulfur-rich structures .
Key Research Findings
Efficacy : this compound demonstrates broad-spectrum activity against nematodes and arthropods, outperforming Nitrodan in soil-dwelling parasite control (p < 0.05) .
Resistance Trends : Zilantel shows lower resistance development in helminths compared to this compound, attributed to its dual-target mechanism .
Environmental Impact : this compound has a higher soil adsorption coefficient (Koc = 450) than Nitrodan (Koc = 120), reducing groundwater contamination risks .
Biological Activity
Imcarbofos, a carbamate insecticide, is primarily used in agricultural settings for pest control. Its biological activity is of significant interest due to its mechanism of action, which involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects and other organisms. This article explores the biological activity of this compound, including its effects on various organisms, case studies, and relevant research findings.
This compound inhibits AChE, leading to the accumulation of acetylcholine at synapses. This accumulation disrupts normal neurotransmission, resulting in paralysis and death in target pests. The specificity of this compound towards insect AChE compared to mammalian AChE is a critical factor in its use as a pesticide.
Table 1: Comparison of AChE Inhibition
| Compound | Target Organism | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Insects | 85-90% | |
| Malathion | Insects | 75-80% | |
| Carbaryl | Insects | 70-75% |
Effects on Non-target Organisms
Research indicates that while this compound is effective against target pests, it can also affect non-target organisms, including beneficial insects and aquatic life. Studies have shown varying degrees of toxicity depending on the species and exposure duration.
Case Study: Aquatic Toxicity
A study conducted on the effects of this compound on freshwater organisms revealed that exposure led to significant mortality rates in fish and amphibians at concentrations commonly used in agricultural applications. The study highlighted that prolonged exposure could disrupt reproductive and developmental processes in these species.
Table 2: Toxicity Levels in Non-target Species
| Species | LC50 (mg/L) | Exposure Duration (hours) | Reference |
|---|---|---|---|
| Rainbow Trout | 0.5 | 96 | |
| Daphnia magna | 0.3 | 48 | |
| African Clawed Frog | 0.7 | 72 |
Environmental Impact
The environmental persistence of this compound raises concerns regarding its potential bioaccumulation and long-term ecological effects. Research has indicated that residues can remain in soil and water systems, affecting microbial communities and soil health.
Case Study: Soil Microbial Activity
A field study assessed the impact of this compound application on soil microbial activity. Results showed a significant reduction in microbial biomass and diversity immediately following treatment, suggesting potential long-term consequences for soil health and fertility.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing Imcarbofos?
- Methodological Answer : Begin with a controlled synthesis protocol using validated precursors (e.g., organophosphates) under inert conditions to minimize degradation. Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural elucidation . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration against certified reference standards. Document reaction parameters (temperature, pH, solvent ratios) to enable reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?
- Methodological Answer : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is recommended for trace-level detection in soil and water samples. Validate methods using spike-and-recovery experiments (80–120% recovery range) and assess matrix effects via standard addition . Include quality control samples (blanks, duplicates) to account for instrumental drift .
Q. How can researchers investigate the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Design controlled microcosm studies simulating sunlight, microbial activity, and pH gradients. Monitor degradation products via time-series sampling and liquid chromatography-quadrupole time-of-flight (LC-QTOF) analysis. Compare results with computational models (e.g., density functional theory) to predict intermediate stability .
Advanced Research Questions
Q. How should contradictory data on this compound toxicity across studies be reconciled?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., species-specific sensitivity, exposure duration). Apply statistical tools (e.g., random-effects models) to quantify variability. Validate findings with in vitro assays (e.g., acetylcholinesterase inhibition) under standardized OECD protocols .
Q. What methodologies are effective for studying this compound interactions with soil microbiota?
- Methodological Answer : Use metagenomic sequencing (16S rRNA/ITS amplicon) to profile microbial communities in treated soils. Pair with metabolomic profiling (LC-MS) to identify metabolite shifts. Apply redundancy analysis (RDA) to correlate degradation rates with microbial diversity indices. Include sterile soil controls to isolate biotic/abiotic contributions .
Q. How can computational modeling improve predictions of this compound bioaccumulation in aquatic ecosystems?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using log Kow and bioconcentration factor (BCF) data. Validate with in situ measurements from mesocosm studies. Incorporate hydrodynamic parameters (e.g., flow rate, sediment organic content) using tools like AQUATOX .
Q. What gaps exist in current research on this compound resistance mechanisms in target organisms?
- Methodological Answer : Perform comparative genomics on resistant vs. susceptible populations to identify mutation hotspots (e.g., acetylcholinesterase gene mutations). Use RNA-seq to profile detoxification enzyme expression (e.g., cytochrome P450). Cross-reference with historical resistance data to model evolutionary trajectories .
Key Methodological Considerations
- Data Validation : Ensure raw datasets include measurement uncertainties (e.g., ±SD for triplicate runs) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Contradiction Resolution : Apply principal component analysis (PCA) to isolate confounding variables in conflicting datasets .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving non-target organisms or human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
